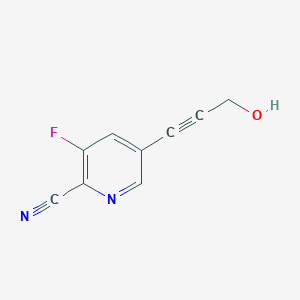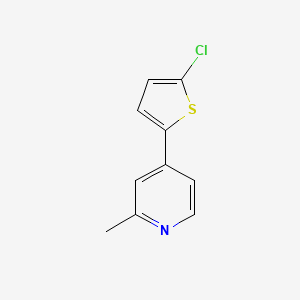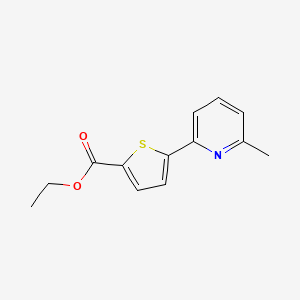
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate
Descripción general
Descripción
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is represented by the formula C13H13NO2S . The InChI code for this compound is 1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate and its analogs are primarily involved in the synthesis of complex heterocyclic compounds. These compounds serve as key intermediates in creating a variety of chemical structures with potential biological activities. For instance, novel compounds have been synthesized from ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the versatility of thiophene derivatives in constructing complex molecules (Tang Li-jua, 2015).
Heterocyclization Reactions
Heterocyclization reactions utilizing ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate derivatives lead to the formation of various heterocyclic structures. Such reactions are pivotal in medicinal chemistry for generating new compounds with potential therapeutic applications. An example includes the treatment of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate with carbon disulfide and halo compounds, yielding bisthiazole and bisthiolane derivatives (A. Khodairy & A. El-Saghier, 2011).
Antitumor Activities
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, a novel compound synthesized from a thiophene carboxylate derivative, showed significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This highlights the potential of thiophene derivatives in cancer therapy (S. M. Gomha, Zeinab A. Muhammad, & M. M. Edrees, 2017).
Luminescent Materials
Thiophene derivatives, such as those derived from ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate, have been utilized in the synthesis of luminescent materials. For example, mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers exhibit fluorescence, indicating their potential use in optoelectronic devices (Alexey Smeyanov et al., 2017).
Anti-microbial and Anti-proliferative Agents
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate derivatives have also been evaluated for their antimicrobial and antiproliferative activities. A study on cycloalkylthiophene-Schiff bases and their metal complexes showed significant antibacterial and antifungal activities, suggesting their applicability as antimicrobial agents (A. Altundas et al., 2010). Additionally, novel thiophene derivatives exhibited promising anti-cancer properties, further emphasizing the therapeutic potential of thiophene-based compounds (R. Mohareb, A. Abdallah, M. H. Helal, & Somiya M H Shaloof, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZCVZVYZDUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



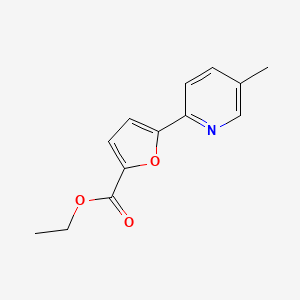
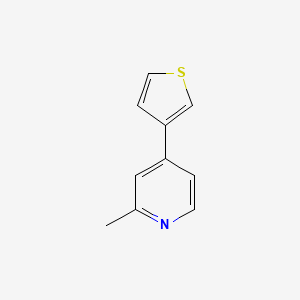
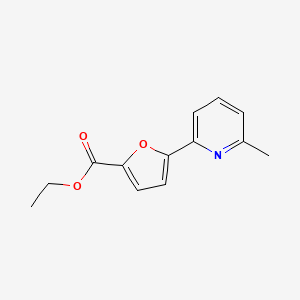
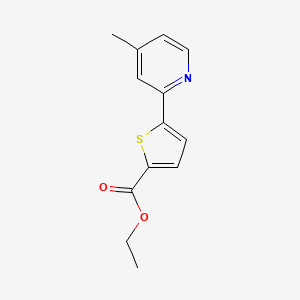
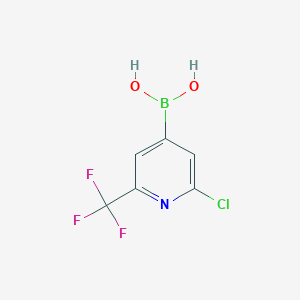
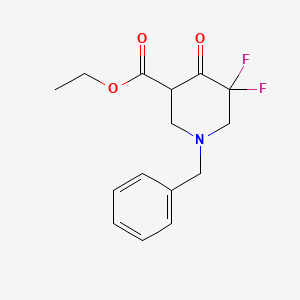
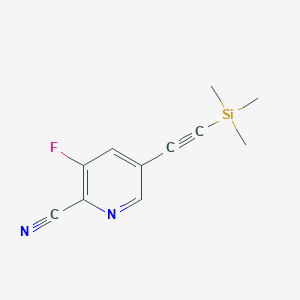
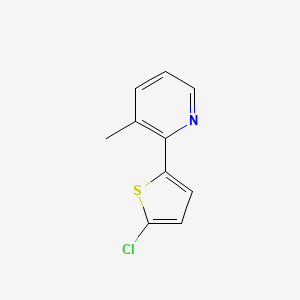
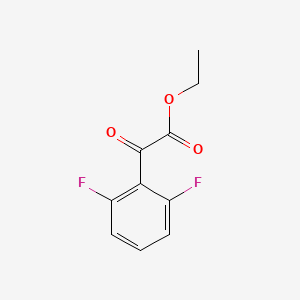
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
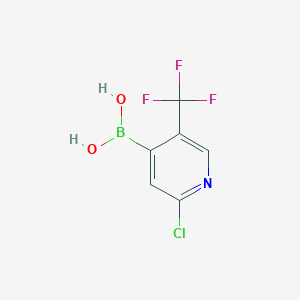
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
